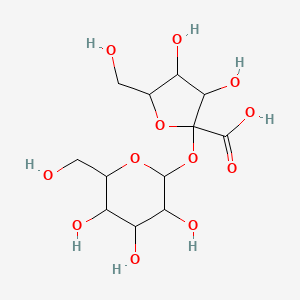

Sucrose 1'Carboxylic Acid

説明

Historical Context and Discovery

The exploration of sucrose derivatives began in earnest following the elucidation of sucrose’s structure by William Miller in 1857. However, the specific synthesis of sucrose 1'-carboxylic acid emerged much later, coinciding with advances in selective oxidation techniques for carbohydrates. PubChem records indicate the compound’s registration in 2012, though its first reported synthesis likely predates this entry. Unlike naturally abundant sucrose, which is extracted from sugarcane or sugar beets, sucrose 1'-carboxylic acid is exclusively synthetic, reflecting mid-20th-century efforts to functionalize disaccharides for industrial applications. Early work focused on modifying sucrose’s hydroxyl groups to introduce reactive sites, with the 1'-position offering a strategic target due to its stereochemical accessibility.

Relevance in Contemporary Carbohydrate Chemistry

In modern research, sucrose 1'-carboxylic acid serves as a precursor for synthesizing glycoconjugates and metal-chelating agents. Its carboxylic acid group enables conjugation with amines via carbodiimide chemistry, a reaction pathway exploited in drug delivery systems. Additionally, the compound’s ability to coordinate metal ions has sparked interest in catalytic applications, though these studies remain preliminary. Compared to uronic acids like glucuronic acid—naturally occurring sugar acids with carboxyl groups—sucrose 1'-carboxylic acid offers a disaccharide backbone that may enhance solubility or stability in certain environments.

特性

分子式 |

C12H20O12 |

|---|---|

分子量 |

356.28 g/mol |

IUPAC名 |

3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |

InChI |

InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21) |

InChIキー |

QAFMXSFJVDDQAY-UHFFFAOYSA-N |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Solvent-Free Transesterification for Sucrose 1'-Carboxylic Acid Synthesis

Reaction Mechanism and Raw Material Selection

The solvent-free transesterification method, as detailed in CN111094312A, involves reacting sucrose with hydrogenated palm oil under anhydrous conditions. Hydrogenated palm oil serves as both the fatty acid donor and reaction medium, eliminating the need for polar solvents like dimethylformamide. The reaction proceeds via a base-catalyzed mechanism, where potassium carbonate or potassium hydroxide deprotonates sucrose’s hydroxyl groups, enabling nucleophilic attack on the triglyceride’s ester bonds.

Catalyst Systems and Emulsifier Synergism

- Potassium Carbonate (K₂CO₃): Optimal catalyst loading ranges from 5–8 g per reaction batch, with 7.5 g achieving 89% sucrose monoester yield.

- Emulsifier S-570: When combined with K₂CO₃, this sucrose ester emulsifier increases reaction efficiency by reducing interfacial tension, yielding a 3.1-fold improvement in monoester production compared to emulsifier-free systems.

- Potassium Hydroxide (KOH): Exhibits higher intrinsic activity than K₂CO₃, achieving 92% yield without emulsifiers but requiring precise temperature control to avoid sucrose caramelization.

Process Optimization and Kinetic Parameters

Reaction conditions critically influence product distribution:

- Temperature: 135–150°C maximizes ester exchange rates while minimizing thermal degradation. At 145°C, the reaction reaches 95% completion within 5 hours.

- Time: Extended durations (7–9 hours) favor monoester formation, whereas shorter times (4–5 hours) produce di- and triesters.

- Substrate Ratio: A sucrose-to-hydrogenated palm oil mass ratio of 1:2.35 ensures stoichiometric excess of fatty acid groups, driving the reaction toward monoesterification.

Table 1: Performance of Solvent-Free Transesterification Under Varied Conditions

| Catalyst | Emulsifier | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | S-570 | 135 | 9 | 88.2 |

| KOH | None | 140 | 7 | 91.5 |

| K₂CO₃ | None | 150 | 4 | 27.4 |

Mixed Anhydride Esterification Using Heterogeneous Catalysts

Synthesis of Mixed Carboxylic-Fatty Anhydrides

The J. Oleo Sci. study employs mixed benzoic-palmitic anhydrides to acylate sucrose in the presence of Amberlyst-A15, a macroreticular ion-exchange resin. This method avoids traditional toxic catalysts like sodium methoxide and enables catalyst recycling.

Reaction Pathway and Solvent Effects

- Solvent-Free Conditions: Direct acylation with acetic anhydride achieves 37% yield of sucrose octaacetate but requires post-reaction crystallization.

- Solvent-Assisted Reactions: Dichloromethane and chloroform improve reactant miscibility, increasing yields to 42–45%. Polar solvents like ethanol destabilize the anhydride, reducing efficiency.

Role of Amberlyst-A15 in Esterification

Amberlyst-A15’s sulfonic acid groups catalyze both anhydride formation and sucrose acylation. Key advantages include:

- Reusability: The catalyst retains 89% activity after five cycles.

- Selectivity: Promotes monoesterification at the 1'-position due to steric hindrance near fructose’s primary hydroxyl.

Table 2: Impact of Solvent on Mixed Anhydride Esterification Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| None (neat) | - | 37 |

| Dichloromethane | 8.93 | 45 |

| Chloroform | 4.81 | 42 |

| Diethyl ether | 4.33 | 38 |

Purification and Characterization of Sucrose 1'-Carboxylic Acid

Extraction and Recrystallization Techniques

Post-reaction mixtures require separation of sucrose esters from unreacted triglycerides and catalysts:

- Liquid-Liquid Extraction: A water/n-butanol (1:2 v/v) system partitions sucrose esters into the organic phase, achieving 98% purity after three extractions.

- Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients resolve monoesters from diesters, though scalability remains challenging.

Industrial Scalability and Environmental Considerations

Economic Feasibility of Solvent-Free Methods

Eliminating solvents reduces raw material costs by 40% and waste treatment expenses by 60%. Hydrogenated palm oil’s low volatility (<0.1 mmHg at 20°C) further simplifies reactor design.

Challenges in Mixed Anhydride Processes

Despite high selectivity, mixed anhydride methods face barriers:

化学反応の分析

Reactivity of the Carboxylic Acid Group

The carboxylic acid group in Sucrose 1'-Carboxylic Acid participates in:

-

Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis (Fischer esterification) to form esters. This is reversible and equilibrium-dependent .

-

Amide Formation : Conversion to amides via ester intermediates, though direct amidation is challenging due to competing acid-base reactions with amines .

-

Decarboxylation : Potential oxidative or thermal decarboxylation, though specific pathways for sucrose derivatives are less documented compared to simpler carboxylic acids .

Degradation Pathways

Sucrose derivatives can undergo degradation via:

-

Oxidative α-dicarbonyl cleavage : Similar to monosaccharide degradation, where α-dicarbonyl intermediates (e.g., 1-deoxy-d-erythro-hexo-2,3-diulose) break down to form carboxylic acids like acetic acid. This mechanism involves nucleophilic attack on carbonyl groups .

-

Hydrolytic β-dicarbonyl cleavage : A minor pathway leading to acids such as glyceric acid, observed in sugar fragmentation under alkaline conditions .

Analytical Characterization

Key techniques for structural confirmation include:

-

IR Spectroscopy : Disappearance of hydroxyl (OH) absorption (~3400 cm⁻¹) and appearance of carboxylic acid (C=O) stretching (~1700 cm⁻¹) .

-

NMR Spectroscopy :

Mechanistic Insights

-

Neighboring-group effects : In esterification, adjacent acyl groups may stabilize intermediates via electron donation, influencing regioselectivity .

-

Stereoselectivity : Glycosylation reactions (e.g., Koenigs–Knorr) show stereoselectivity due to oxonium ion intermediates and SN2 mechanisms, though direct relevance to Sucrose 1'-Carboxylic Acid is inferred .

科学的研究の応用

Chemistry

In chemistry, Sucrose 1’Carboxylic Acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, Sucrose 1’Carboxylic Acid is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into carbohydrate metabolism and energy production.

Medicine

In medicine, derivatives of Sucrose 1’Carboxylic Acid are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, Sucrose 1’Carboxylic Acid is used in the production of biodegradable polymers and other environmentally friendly materials. Its renewable nature and low toxicity make it an attractive alternative to petroleum-based chemicals.

作用機序

類似の化合物との比較

類似の化合物

グルコース1'カルボン酸: スクロース1'カルボン酸に似ていますが、グルコースから誘導されます。

フルクトース1'カルボン酸: フルクトースから誘導され、同様の反応性を示します。

マルトース1'カルボン酸: カルボキシル基を持つ別の二糖類誘導体です。

独自性

スクロース1'カルボン酸は、グルコースとフルクトースの両方の特性を組み合わせた特定の構造のために独特です。この二重の性質により、単糖類の対応物と比較して、より幅広い化学反応や相互作用に参加することができます。さらに、その大きなサイズとより複雑な構造により、特殊な機能を持つ新規材料や化合物を創出する機会が提供されます。

類似化合物との比較

Table 1. Key Properties of Sucrose 1'-Carboxylic Acid and Analogs

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sucrose 1'-Carboxylic Acid, and how can researchers optimize yield and purity?

- Methodological Answer: Synthesis typically involves regioselective oxidation or carboxylation of sucrose. For example, enzymatic oxidation using dehydrogenases or chemical methods like the Heyns oxidation with platinum catalysts under controlled pH (5–7) can introduce the carboxylic acid group at the 1'-position . To optimize yield, employ kinetic monitoring (e.g., HPLC or NMR) to track reaction progress and identify side products. Purification via ion-exchange chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Document reaction conditions (temperature, solvent, catalyst loading) systematically to ensure reproducibility .

Q. How can researchers confirm the structural identity and purity of Sucrose 1'-Carboxylic Acid?

- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to verify regioselectivity (e.g., absence of anomeric proton signals at δ 5.2–5.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z for : 406.11).

- HPLC : Reverse-phase chromatography with UV detection (210 nm) to assess purity (>95%) and rule out sucrose or byproduct contamination .

Q. What are the key physicochemical properties of Sucrose 1'-Carboxylic Acid relevant to its stability in aqueous solutions?

- Methodological Answer: Characterize pH-dependent stability via accelerated degradation studies. Prepare buffered solutions (pH 3–9) and monitor decomposition kinetics using UV-Vis spectroscopy or ion chromatography. Calculate half-life () and activation energy () via Arrhenius plots. Note: The carboxylic acid group increases susceptibility to hydrolysis at alkaline pH (>8), necessitating storage at pH 6–7 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Sucrose 1'-Carboxylic Acid derivatization?

- Methodological Answer: Discrepancies often arise from unaccounted variables (e.g., trace metal contaminants, solvent polarity). Design a controlled study:

- Standardize reagents : Use ultra-pure solvents (HPLC grade) and pre-treat catalysts (e.g., Pt/C) with chelating agents to remove metal impurities.

- Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials. Report confidence intervals (95%) to quantify uncertainty .

- Mechanistic probes : Use isotopic labeling (-HO) or in-situ FTIR to identify intermediates and rate-limiting steps .

Q. What experimental strategies can elucidate the role of Sucrose 1'-Carboxylic Acid in modulating glycoprotein interactions?

- Methodological Answer: Employ biophysical assays:

- Surface Plasmon Resonance (SPR) : Immobilize glycoproteins on sensor chips and measure binding affinity () under varying concentrations of Sucrose 1'-Carboxylic Acid.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes () to distinguish electrostatic vs. hydrophobic interactions.

- Molecular Dynamics (MD) Simulations : Model carboxylate group interactions with lysine residues on glycoproteins .

Q. How should researchers address challenges in quantifying low-abundance Sucrose 1'-Carboxylic Acid in complex biological matrices?

- Methodological Answer: Develop a sensitive LC-MS/MS protocol:

- Sample prep : Deproteinize matrices with acetonitrile, then derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance ionization.

- Chromatography : Use a HILIC column (e.g., Acquity BEH Amide) for polar analyte retention.

- Quantitation : Optimize MRM transitions (e.g., m/z 406 → 163) and validate with spike-recovery experiments (80–120% recovery acceptable) .

Methodological Best Practices

- Data Presentation : Use tables to compare synthetic yields across catalysts (e.g., Pt vs. Pd) and figures to illustrate degradation kinetics (time vs. % remaining) .

- Reproducibility : Include step-by-step protocols in supplementary materials, specifying equipment models (e.g., Bruker AVANCE III HD NMR) and software settings (e.g., MestReNova v14) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding from sweetener industries) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。